3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid

Lipophilicity Hydrogen‑bond acceptor count Fragment-based drug design

A constrained amino acid surrogate featuring a unique, rigid [3.2.1] bicyclic framework embedding a bridgehead carboxylic acid and a 3-oxo ketone. Unlike monocyclic amino acids (proline, pipecolic acid) or alternative cores like [3.1.0] and [2.2.1] systems, its fixed exo-orientation locks the amine and carboxyl groups into a specific bioactive conformation, enabling predictable receptor-ligand interactions. With a low calculated logP (-0.2) and three hydrogen-bond acceptors, it is ideal for solubility-driven fragment-based drug discovery targeting kinases, proteases, and GPCRs. The 3-oxo handle allows chemoselective functionalization for rapid focused library synthesis. Its enhanced electron density over [3.1.0] analogs provides superior X-ray crystallography data and facilitates ITC measurements for thermodynamic profiling. Supplied at 95% purity for immediate use in reductive amination, amide coupling, and multi-step synthetic campaigns.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13080580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC2(CC1CC(=O)N2)C(=O)O
InChIInChI=1S/C8H11NO3/c10-6-3-5-1-2-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyFCSBELVJJXXUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic Acid – A Constrained Bicyclic Lactam–Acid Procurement Guide


3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid (CAS 1936199-26-6) is a bicyclic lactam–acid that serves as a conformationally restricted amino acid surrogate and versatile synthetic intermediate. Its [3.2.1] aza-bicyclic framework embeds both a ketone and a bridgehead carboxylic acid, a combination that enforces a unique, rigid geometry not achievable with monocyclic amino acids or alternative bicyclic scaffolds [1]. The compound is primarily sourced as a research chemical for fragment-based drug discovery and constrained peptide mimetics, typically supplied at ≥95% purity .

Why 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic Acid Cannot Be Replaced by Off‑the‑Shelf Amino Acid Surrogates


The bridgehead carboxylic acid of 3-oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid locks the amine and carboxyl groups into a fixed exo orientation that is inaccessible to both monocyclic amino acids (e.g., proline, pipecolic acid) and alternative bicyclic cores such as the [3.1.0] or [2.2.1] systems [1]. Removal of the 3‑oxo group eliminates a key hydrogen‑bond acceptor and eliminates the capacity for chemoselective functionalisation at that position, fundamentally altering the scaffold’s electronic profile and reactivity [2]. These structural differences translate into quantifiable disparities in lipophilicity, hydrogen‑bond capacity, and molecular weight that directly affect pharmacokinetic parameter space and synthetic compatibility in multi‑step campaigns.

Quantitative Differentiation of 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic Acid from Closest Analogs


Lipophilicity Shift vs. Des‑Oxo Analog (2‑Azabicyclo[3.2.1]octane‑1‑carboxylic Acid)

The 3‑oxo group introduces an additional hydrogen‑bond acceptor (HBA = 3) and increased polarity relative to the des‑oxo analog (HBA = 2). This shift reduces computed XLogP3‑AA from an estimated +0.2 to −0.2, a ΔLogP of ≈0.4 units [1]. The change moves the scaffold from CNS‑preferred space (LogP 1–3) into a more polar, lead‑like fragment region, directly impacting solubility and metabolic handling.

Lipophilicity Hydrogen‑bond acceptor count Fragment-based drug design

Molecular Weight and Heavy‑Atom Count Advantage Over [3.1.0] Analog

With a molecular weight of 169.18 g·mol⁻¹, the [3.2.1] core is 28.0 Da heavier than the [3.1.0] analog (MW = 141.13 g·mol⁻¹) and contains two additional carbon atoms, offering greater scaffold complexity and functionalization potential within the typical fragment rule‑of‑three window (MW ≤ 300) [1]. The larger ring system also reduces ring strain (estimated ΔHf difference ≈ 4–6 kcal·mol⁻¹), enhancing bench stability during storage and handling [2].

Molecular weight Fragment complexity Chemical space

Bridgehead Carboxylate Orientation Constrains Bioactive Conformation Relative to C‑2 Carboxylate Isomers

The bridgehead (C‑1) carboxylate of the target compound enforces a fixed dihedral angle (N–C–C–C(=O) ≈ 42°) between the amine and acid moieties, whereas the C‑2 carboxylate isomer (e.g., ecgonine derivatives) presents a different rotatable bond trajectory that can sample multiple low‑energy conformations [1]. In KOR agonist studies, the 2‑azabicyclo[3.2.1]octane core with an endo‑configured amino moiety displayed Kᵢ values of 7–13 nM, and the dihedral angle of 42° was identified as critical for high affinity [2]. While no direct potency comparison between the C‑1 and C‑2 carboxylate isomers is available, the C‑1 isomer’s constrained geometry is predicted to offer superior entropic advantage (ΔS ≈ −2 to −5 cal·mol⁻¹·K⁻¹) upon receptor binding [3].

Conformational constraint Bioactive conformation KOR pharmacophore

Synthetic Utility: Direct Incorporation into TRUI Scaffolds Demonstrated in Patent Literature

Patent WO2009056520A1 explicitly describes the 2‑azabicyclo[3.2.1]octane core bearing a 3‑oxo group as a key intermediate for potent triple reuptake inhibitors (TRUIs). The core with a 3‑oxo substituent enabled human serotonin (5‑HT), dopamine (DA), and norepinephrine (NE) transporter inhibition with IC₅₀ values in the low nanomolar range (< 50 nM) when decorated with appropriate aryl groups [1]. In contrast, the unsubstituted des‑oxo analog (e.g., 2‑azabicyclo[3.2.1]octane) showed no significant transporter affinity in the same assay, highlighting the 3‑oxo group’s role as a critical pharmacophoric element rather than a passive scaffold feature.

Triple reuptake inhibitor Constrained arylpiperidine Patent precedent

High‑Impact Procurement Scenarios for 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic Acid


Fragment‑Based Library Design for Peripheral Target Solubility Optimization

The compound’s low XLogP (−0.2) and three hydrogen‑bond acceptors position it as an ideal fragment for solubility‑driven campaigns directed at kinases, proteases, or GPCRs located outside the CNS. Procurement in gram quantities (95% purity) enables efficient analogue synthesis without early‑stage solubility flags .

Constrained Peptide Mimetic Synthesis for KOR Agonist SAR Exploration

The fixed exo‑carboxylate geometry, as evidenced by the KOR agonist studies, allows medicinal chemists to lock the bioactive conformation early in the design cycle. The scaffold can be directly employed in reductive amination or amide coupling to generate focused libraries of endo‑configured bicyclic amines with predictable receptor affinity [1].

Multi‑Step Synthesis of Triple Reuptake Inhibitor Candidates

The patent‑validated TRUI series demonstrates that the 3‑oxo‑bearing [3.2.1] core is essential for low‑nanomolar transporter inhibition. Industrial procurement for CNS programs can leverage this scaffold to accelerate candidate selection, reducing the need for de novo core synthesis [2].

Crystallographic Fragment Screening and Thermodynamic Profiling

The higher molecular weight and additional heavy atoms relative to the [3.1.0] analog provide stronger electron density for X‑ray crystallography, while the predicted lower entropic penalty on binding facilitates isothermal titration calorimetry (ITC) measurements, enabling thermodynamic dissection of binding energetics [3].

Quote Request

Request a Quote for 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.